tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Overview
Description
Tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate: . This compound features a piperidine ring, a pyridine ring with a cyano group, and a tert-butyl carbamate group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate typically involves the following steps:
Piperidine Derivative Formation: : Piperidine is reacted with 5-cyanopyridin-2-yl halide to form the piperidine derivative.
Carbamate Formation: : The piperidine derivative is then treated with tert-butyl carbamate under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate: can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the cyano or carbamate groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : 5-cyanopyridin-2-carboxylic acid
Reduction: : 5-aminopyridin-2-carboxylic acid
Substitution: : Various substituted piperidines or carbamates
Scientific Research Applications
Tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It may interact with enzymes or receptors in biological systems.
Pathways Involved: : The exact pathways depend on the specific application but can include signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate: is unique due to its specific structural features. Similar compounds include:
Tert-butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate
(R)-tert-butyl 1-(5-bromo-6-cyanopyridin-3-yl)piperidin-3-ylcarbamate
Tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)-amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
These compounds share similar functional groups but differ in their core structures, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-6-8-20(9-7-13)14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-9H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVJGMSJNPXNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158715 | |
Record name | 1,1-Dimethylethyl N-[1-(5-cyano-2-pyridinyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252577-86-9 | |
Record name | 1,1-Dimethylethyl N-[1-(5-cyano-2-pyridinyl)-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252577-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(5-cyano-2-pyridinyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601158715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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